Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the butoxybenzoyl and p-tolyl groups. The final step involves the esterification of the carboxylate group with allyl alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential bioactivity can be investigated. It may serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its unique structure might interact with specific biological targets, leading to the development of new treatments for various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts.
Mechanism of Action
The mechanism of action of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrole and thiazole derivatives with various substituents. Examples include:
- 4-(4-Butoxybenzoyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one
- Other derivatives with different alkyl or aryl groups attached to the core structure.
Uniqueness
The uniqueness of Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate lies in its specific combination of functional groups and substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Allyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(p-tolyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that integrates several bioactive functional groups, including allyl, thiazole, and pyrrole structures. The presence of these moieties suggests potential for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the synthesis, biological evaluations, and potential applications of this compound.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its reactivity and biological activity. The thiazole ring is known for its presence in many pharmaceuticals due to its diverse biological properties. The allyl group enhances the compound's reactivity, allowing for various chemical transformations.
Structural Formula
The molecular formula is C33H36N2O6S with a molecular weight of 588.71 g/mol.
Synthesis
The synthesis of this compound can involve multiple steps, typically starting from simpler precursors through reactions such as esterification and cyclization. For example, the reaction sequence may include:
- Formation of the thiazole ring through cyclization of appropriate precursors.
- Allylation to introduce the allyl group.
- Coupling reactions to attach the butoxybenzoyl and pyrrole moieties.
Anticancer Activity
Research indicates that compounds featuring thiazole and pyrrole rings often exhibit significant anticancer properties. Similar derivatives have shown effectiveness against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers . The mechanism may involve inhibition of key enzymes involved in cell proliferation.
Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The presence of the thiazole ring is particularly noted for enhancing this activity due to its ability to interact with microbial cell membranes.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be inferred from studies on related compounds that exhibit inhibition of pro-inflammatory cytokines and enzymes like COX-2. This suggests a promising avenue for further research into its therapeutic applications in inflammatory diseases.
Study 1: Anticancer Evaluation
A study evaluated a series of thiazole derivatives against human cancer cell lines using the MTT assay method. Compounds structurally similar to this compound showed IC50 values ranging from 10 to 30 µM, indicating significant cytotoxicity .
Study 2: Antimicrobial Assessment
In another study focusing on antimicrobial activity, derivatives containing the thiazole moiety were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Thiazole Derivatives | Contain thiazole ring | Antimicrobial, anticancer |
Pyrrole Derivatives | Contain pyrrole ring | Antioxidant, anti-inflammatory |
Allyl Alcohol | Contains allyl group | Precursor in synthesis |
This compound stands out due to its unique multi-ring structure and diverse functional groups that may enhance its reactivity and biological efficacy compared to simpler derivatives.
Properties
CAS No. |
609795-64-4 |
---|---|
Molecular Formula |
C30H30N2O6S |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
prop-2-enyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C30H30N2O6S/c1-5-7-17-37-22-14-12-21(13-15-22)25(33)23-24(20-10-8-18(3)9-11-20)32(28(35)26(23)34)30-31-19(4)27(39-30)29(36)38-16-6-2/h6,8-15,24,33H,2,5,7,16-17H2,1,3-4H3/b25-23+ |
InChI Key |
WEGRVJJVKCKSCO-WJTDDFOZSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)C)O |
Origin of Product |
United States |
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